2R,4R-Sacubitril is a stereoisomer of sacubitril, a compound recognized for its role as a prodrug and a neprilysin inhibitor. The chemical structure of 2R,4R-Sacubitril is characterized by its molecular formula and a molecular weight of approximately 411.49 g/mol. It contains two stereocenters, which contribute to its unique pharmacological properties. The compound is primarily utilized in the treatment of heart failure and hypertension, often in combination with valsartan, to enhance therapeutic efficacy by inhibiting the breakdown of beneficial peptides in the body .
2R,4R-Sacubitril acts as a prodrug for LBQ653, the active metabolite. LBQ653 inhibits neprilysin, an enzyme that degrades natriuretic peptides (NPs) in the body. NPs are hormones that promote sodium excretion and counteract the effects of angiotensin II, a vasoconstrictor. By inhibiting neprilysin, LBQ653 increases levels of NPs, leading to vasodilation, natriuresis (increased sodium excretion), and diuresis (increased urine output), ultimately reducing blood pressure and workload on the heart [].
2R,4R-Sacubitril is not the primary form of Sacubitril used in medicine. Sacubitril, a prodrug of neprilysin inhibitor, is typically used in combination with valsartan to treat chronic heart failure []. However, 2R,4R-Sacubitril exists as a stereoisomer of Sacubitril, meaning it has the same chemical formula but a different spatial arrangement of atoms.
2R,4R-Sacubitril is mainly studied and recognized as an impurity present in Sacubitril drug products [, ]. During the manufacturing process of Sacubitril, small amounts of 2R,4R-Sacubitril can form as a byproduct. Researchers are interested in understanding the presence and potential impact of this impurity on the overall effectiveness and safety of Sacubitril medications [].
2R,4R-Sacubitril exhibits significant biological activity as a neprilysin inhibitor. Neprilysin is an enzyme responsible for degrading natriuretic peptides, bradykinin, and angiotensin II. By inhibiting this enzyme, 2R,4R-Sacubitril increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis—effects that are particularly beneficial in managing heart failure symptoms . The compound's action results in reduced blood pressure and improved cardiovascular outcomes.
The synthesis of 2R,4R-Sacubitril can be achieved through various methods:
2R,4R-Sacubitril is primarily used in:
Interaction studies have shown that 2R,4R-Sacubitril must be carefully managed when used alongside other medications. Notably:
Several compounds share structural or functional similarities with 2R,4R-Sacubitril. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Sacubitril | Prodrug | Neprilysin inhibition | Active metabolite LBQ657 |
Valsartan | Angiotensin receptor blocker | Blocks angiotensin II receptors | Used in combination therapy |
Aliskiren | Direct renin inhibitor | Inhibits renin activity | Targets different pathway than neprilysin |
Enalapril | Angiotensin-converting enzyme inhibitor | Inhibits ACE | Risk of angioedema when combined with neprilysin inhibitors |
2R,4R-Sacubitril’s unique mechanism as a neprilysin inhibitor distinguishes it from other compounds that target different aspects of the renin-angiotensin-aldosterone system or directly inhibit other enzymes involved in blood pressure regulation .
The discovery of 2R,4R-Sacubitril is intertwined with the development of sacubitril/valsartan (Entresto), a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI). The journey began in the late 20th century with the identification of natriuretic peptides (NPs) as key regulators of cardiovascular homeostasis. Researchers recognized that inhibiting neprilysin, the enzyme responsible for NP degradation, could enhance their cardioprotective effects. However, standalone neprilysin inhibition risked elevating angiotensin II levels, necessitating dual inhibition of both neprilysin and the renin-angiotensin-aldosterone system (RAAS).
In the early 2000s, Novartis developed LCZ696, a supramolecular complex combining the neprilysin inhibitor prodrug sacubitril and the angiotensin receptor blocker valsartan. Sacubitril’s active metabolite, LBQ657, inhibits neprilysin, while valsartan blocks angiotensin II receptors. During sacubitril’s synthesis, stereoisomers such as 2R,4R-Sacubitril emerged as impurities, necessitating rigorous analytical methods to characterize them. The U.S. Food and Drug Administration (FDA) approved sacubitril/valsartan in 2015, prompting further research into its isomers’ pharmacological and synthetic relevance.
By 2025, advances in stereoselective synthesis enabled the targeted production of 2R,4R-Sacubitril, revealing its utility in quality control and mechanistic studies. This isomer’s identification underscored the importance of stereochemistry in drug efficacy and safety, driving innovations in asymmetric catalysis and chromatographic separation techniques.
2R,4R-Sacubitril’s significance lies in its stereochemical properties and synthetic challenges. As a diastereomer of sacubitril, its structure—defined by the (2R,4R) configuration—differs from the active (2R,4S) form, impacting molecular interactions and metabolic pathways.
The synthesis of 2R,4R-Sacubitril involves catalytic hydrogenation of a β,γ-unsaturated amino acid precursor. A pivotal breakthrough occurred when researchers at Dr. Reddy’s Laboratories demonstrated that altering nitrogen-protecting groups (e.g., switching from benzyloxycarbonyl to tert-butoxycarbonyl) reverses facial selectivity during hydrogenation, favoring the 2R,4R configuration. This method achieved a 70% yield with 95% diastereomeric excess, enabling large-scale production.
Table 1: Key Steps in the Stereoselective Synthesis of 2R,4R-Sacubitril
Step | Reaction | Conditions | Outcome |
---|---|---|---|
1 | Precursor Preparation | Chiral resolution of β,γ-ene amino acid | Enantiomerically pure substrate |
2 | Hydrogenation | Pd/C, H₂, tert-butoxycarbonyl group | 2R,4R configuration (70% yield) |
3 | Deprotection | Acid hydrolysis | Free amine intermediate |
4 | Salt Formation | Calcium oxide | Final 2R,4R-Sacubitril calcium salt |
This process contrasts with earlier methods that relied on fractional crystallization to isolate isomers, which was inefficient and low-yield.
As a specified impurity in sacubitril/valsartan formulations, 2R,4R-Sacubitril is monitored using high-performance liquid chromatography (HPLC) and mass spectrometry. Regulatory guidelines mandate its concentration to remain below 0.15% to ensure drug safety. Studies using X-ray crystallography (CCDC2453255) and nuclear magnetic resonance (NMR) have elucidated its crystal packing and hydrogen-bonding patterns, aiding in analytical method development.
While 2R,4R-Sacubitril lacks therapeutic activity, its study has provided insights into neprilysin inhibition mechanisms. Molecular docking simulations show that the 2R,4R configuration disrupts sacubitril’s binding to neprilysin’s active site, explaining its inactivity. This knowledge informs the design of future inhibitors with improved selectivity.